
2,2'-(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diyl)diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diyl)diethanol is a complex organic compound known for its unique structure and versatile applications. This compound features a 15-membered ring containing oxygen and nitrogen atoms, making it a member of the crown ether family. Its structure allows it to form stable complexes with various metal ions, which is particularly useful in chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diyl)diethanol typically involves the reaction of diethanolamine with a suitable dihalide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms in diethanolamine attack the carbon atoms in the dihalide, forming the desired ring structure.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diyl)diethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler amines and alcohols.
Substitution: The nitrogen atoms can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of halogenated derivatives.
Scientific Research Applications
2,2’-(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diyl)diethanol has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of enzyme mechanisms and as a model compound for biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with metal ions.
Industry: Utilized in the synthesis of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 2,2’-(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diyl)diethanol involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the ring structure coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This property is particularly useful in catalysis and in the stabilization of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
1,4,10-Trioxa-7,13-diazacyclopentadecane: Similar structure but lacks the diethanol groups.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains an additional oxygen atom in the ring structure.
4,7,10-Trioxa-1,13-tridecanediamine: A smaller ring structure with similar functional groups.
Uniqueness
2,2’-(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diyl)diethanol is unique due to its specific ring size and the presence of diethanol groups, which enhance its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong and stable metal-ligand interactions.
Properties
Molecular Formula |
C14H30N2O5 |
|---|---|
Molecular Weight |
306.40 g/mol |
IUPAC Name |
2-[13-(2-hydroxyethyl)-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]ethanol |
InChI |
InChI=1S/C14H30N2O5/c17-7-1-15-3-9-19-10-4-16(2-8-18)6-12-21-14-13-20-11-5-15/h17-18H,1-14H2 |
InChI Key |
QMZSCQQFTKVCSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN(CCOCCOCCN1CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


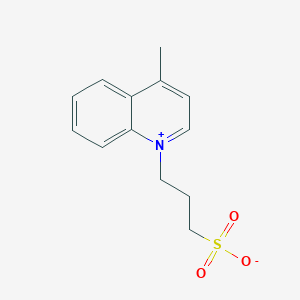
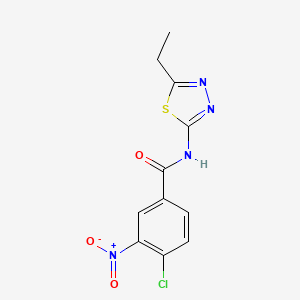
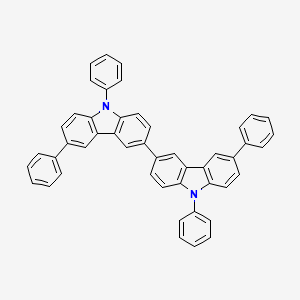
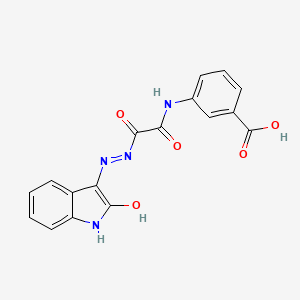
![4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)propan-2-yl]benzenesulfonamide](/img/structure/B11711730.png)
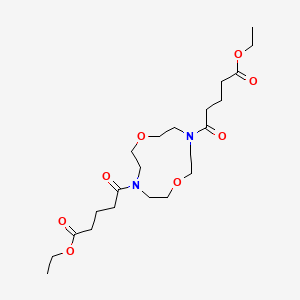
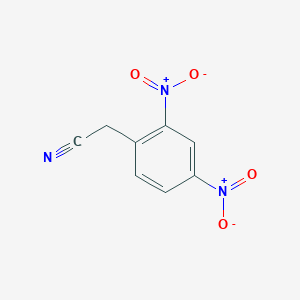
![2-[(3Z)-3-hydrazono-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11711747.png)
![3-(3-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11711761.png)
![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11711764.png)
![7-[(4-methylphenyl)amino]-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione](/img/structure/B11711772.png)
![4-chloro-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11711778.png)
![2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11711784.png)

